2-amino-N-(2-fluoroethyl)acetamide hydrochloride

説明

Chemical Identity and Nomenclature

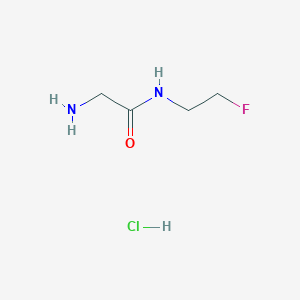

The compound 2-amino-N-(2-fluoroethyl)acetamide hydrochloride is systematically identified through multiple chemical databases and nomenclature systems. According to PubChem, the compound bears the Chemical Abstracts Service registry number 1803589-45-8 and is assigned PubChem Compound Identifier 87324759. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-N-(2-fluoroethyl)acetamide;hydrochloride, reflecting its structure as the hydrochloride salt of the parent acetamide compound.

The molecular formula of this compound is C4H10ClFN2O, with a molecular weight of 156.59 grams per mole. The compound's structure can be represented through various chemical notation systems, including the International Chemical Identifier string InChI=1S/C4H9FN2O.ClH/c5-1-2-7-4(8)3-6;/h1-3,6H2,(H,7,8);1H and the Simplified Molecular Input Line Entry System notation C(CF)NC(=O)CN.Cl. These representations clearly demonstrate the presence of the fluoroethyl substituent attached to the acetamide nitrogen, along with the amino group on the alpha carbon of the acetyl moiety.

The parent compound, 2-amino-N-(2-fluoroethyl)acetamide, exists independently with PubChem Compound Identifier 87281160 and Chemical Abstracts Service number 1804129-35-8. This free base form has a molecular weight of 120.13 grams per mole and molecular formula C4H9FN2O, illustrating the relationship between the salt and its parent compound. The hydrochloride salt formation involves the protonation of the amino group, resulting in enhanced water solubility and crystalline stability compared to the free base form.

Historical Development and Discovery

The development of this compound emerged from the broader evolution of fluorinated organic chemistry and the recognition of fluorine's unique properties in medicinal chemistry. The compound was first entered into chemical databases in 2015, with PubChem recording its creation date as February 12, 2015, and its most recent modification on May 24, 2025. This timeline reflects the relatively recent interest in fluoroethyl-containing acetamide derivatives as synthetic building blocks.

The discovery and development of this compound align with the growing recognition that fluorinated building blocks serve crucial roles in pharmaceutical development. Research has demonstrated that approximately thirty percent of all newly approved drugs and more than fifty percent of approved blockbuster drugs incorporate one or more fluorine atoms. This trend has driven synthetic chemists to develop efficient methods for introducing fluoroalkyl groups into organic molecules, leading to compounds such as this compound.

The synthetic accessibility of this compound has been facilitated by advances in fluoroalkylation chemistry. Historical development shows that early fluorination methods relied on harsh reagents such as elemental fluorine gas, hydrogen fluoride, and sulfur tetrafluoride. However, the evolution toward milder, commercially available reagents has enabled the practical synthesis of compounds like this compound through more accessible synthetic routes. The compound represents part of a broader class of fluoroethyl-containing molecules that have gained prominence due to their applications in positron emission tomography imaging using fluorine-18 isotopes.

Significance in Fluorinated Organic Chemistry

This compound holds particular significance within the field of fluorinated organic chemistry due to its unique structural features and reactivity profile. The fluoroethyl group represents an important fluoroalkyl functional unit that finds widespread application in clinical drugs, fluorine-19 nuclear magnetic resonance probes, and fluorine-18 positron emission tomography diagnostic compounds. The presence of this fluoroethyl moiety in combination with an amino acid-derived backbone creates opportunities for chemo- and regioselective transformations that are challenging to achieve through conventional chemical synthesis.

The compound serves as a valuable building block in the synthesis of more complex fluorinated molecules. Research has demonstrated that fluoroethyl groups can be enzymatically introduced into various substrates through specialized methyltransferase systems, representing a biocatalytic approach to fluoroalkylation. The development of fluoroethyl selenium analogues of S-adenosylmethionine has enabled cascade reactions that incorporate fluoroethyl groups into oxygen-, nitrogen-, sulfur-, and carbon-nucleophiles, highlighting the versatility of fluoroethyl-containing building blocks.

The significance of this compound extends to its role in materials chemistry and agrochemistry applications. Fluorinated building blocks demonstrate higher thermal stability compared to their non-fluorinated counterparts, making them valuable for developing materials with enhanced performance characteristics. Additionally, approximately twenty-five percent of licensed herbicides incorporate fluorine atoms, contributing to billions of dollars in annual sales and demonstrating the commercial importance of fluorinated compounds.

The compound's structural features enable it to participate in diverse chemical transformations while maintaining the beneficial properties conferred by fluorine substitution. The fluoroethyl group modulates physical and chemical properties such as stability, reactivity, lipophilicity, and acidity with minimal steric perturbation. This characteristic makes this compound particularly valuable for lead compound identification in pharmaceutical development, where the introduction of fluorine atoms has become a standard strategy for optimizing drug properties.

特性

IUPAC Name |

2-amino-N-(2-fluoroethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FN2O.ClH/c5-1-2-7-4(8)3-6;/h1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYBTBQRKWTDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803589-45-8 | |

| Record name | Acetamide, 2-amino-N-(2-fluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803589-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Amide Coupling Using Carbamate-Protected Intermediates

A common approach involves the use of carbamate-protected intermediates such as benzyl carbamate or tert-butyl carbamate derivatives. The general sequence is:

- Step A: React a protected amino acid derivative (e.g., N-protected amino acetic acid) with 2-fluoroethylamine in the presence of a coupling reagent and base to form a protected amide intermediate.

- Step B: Subject the intermediate to catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere) to remove the protecting group, yielding the free amide.

- Step C: Treat the free amide with hydrochloric acid or other acids (e.g., trifluoroacetic acid, methanesulfonic acid) to obtain the hydrochloride salt form.

This method ensures high selectivity and good yields by controlling reaction conditions such as solvent choice (ethyl acetate or isopropyl acetate), temperature (15–40 °C), and molar ratios of reagents.

Use of Coupling Agents and Bases

Coupling agents such as N,N'-carbonyl diimidazole or isobutyl chloroformate activate the carboxylic acid group to facilitate amide bond formation. Bases like triethylamine or diisopropylethylamine (DIPEA) neutralize generated acids and promote coupling efficiency.

The coupling reaction often proceeds via formation of an acylimidazole intermediate, which then reacts with 2-fluoroethylamine to form the amide bond.

Hydrogenolysis for Deprotection

Hydrogenolysis is carried out under atmospheric pressure using hydrogen gas, often supplied via a hydrogen balloon, with palladium on carbon as the catalyst. This step removes benzyl or other carbamate protecting groups, liberating the free amine functionality.

Salt Formation

The final free amide is converted to its hydrochloride salt by treatment with hydrochloric acid or other acids to improve compound stability and handling.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amide coupling | Protected amino acid + 2-fluoroethylamine + coupling agent + base | Solvent: ethyl acetate or isopropyl acetate; Temp: 15–40 °C; Molar ratio coupling agent:acid ~1.0–1.1 |

| Hydrogenolysis | Pd/C catalyst, H2 gas, atmospheric pressure | Removes protecting groups, typically benzyl carbamate |

| Salt formation | HCl or other acids (e.g., trifluoroacetic acid) | Converts free amide to hydrochloride salt form |

N-protected amino acetic acid (e.g., benzyl carbamate derivative) + 2-fluoroethylamine + coupling reagent + base → Protected amide intermediate

Protected amide intermediate + H2 + Pd/C → 2-amino-N-(2-fluoroethyl)acetamide (free base)

Free base + HCl → 2-amino-N-(2-fluoroethyl)acetamide hydrochloride (final product)

- Use of N,N'-carbonyl diimidazole as a coupling agent improves reaction efficiency and reduces side reactions compared to other agents like isobutyl chloroformate.

- Triethylamine is preferred as the base for neutralizing acid byproducts and promoting coupling.

- Ethyl acetate as solvent provides an optimal balance of solubility and phase separation for workup.

- Hydrogenation under mild conditions (atmospheric pressure, room temperature) effectively removes protecting groups without degrading the product.

- Salt formation with hydrochloric acid enhances compound stability and facilitates isolation as a crystalline solid.

The preparation of this compound is effectively achieved through a multi-step synthetic route involving:

- Amide bond formation via coupling of protected amino acid derivatives with 2-fluoroethylamine using coupling agents and bases.

- Catalytic hydrogenolysis to remove protecting groups.

- Conversion to hydrochloride salt for improved physicochemical properties.

This method is supported by diverse patent literature and research, demonstrating robustness, scalability, and reproducibility.

化学反応の分析

Types of Reactions

2-amino-N-(2-fluoroethyl)acetamide hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 2-fluoroethylamine and acetic acid.

科学的研究の応用

Pharmaceutical Development

2-Amino-N-(2-fluoroethyl)acetamide hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for their potential use in treating neurological disorders due to their interaction with GABA receptors, which are crucial for neurotransmission.

Veterinary Medicine

One of the prominent applications of this compound is in the synthesis of fluralaner, a broad-spectrum veterinary insecticide. Fluralaner operates by interfering with GABA-gated chloride ion channels, leading to effective control of ectoparasites in animals. This insecticide is noted for its safety profile in mammals compared to traditional alternatives, making it a significant advancement in veterinary pharmacology .

Agrochemical Applications

The compound is also explored for its role as an intermediate in developing agrochemicals that target specific pests while minimizing environmental impact. The ability to modify its structure allows researchers to tailor its efficacy and selectivity against various agricultural pests .

Case Study 1: Fluralaner Synthesis

A study highlighted the synthesis of fluralaner from this compound, demonstrating high yields and purity levels. The research emphasized the compound's stability and effectiveness as an insecticide against fleas and ticks in pets, showcasing its commercial viability .

Case Study 2: Neuropharmacological Research

Research conducted on derivatives of this compound indicated promising results in modulating GABA receptor activity. These findings suggest potential therapeutic applications in treating anxiety disorders and epilepsy, warranting further investigation into its pharmacodynamics and safety profiles .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for neuroactive compounds targeting GABA receptors | Potential treatment for neurological disorders |

| Veterinary Medicine | Synthesis of fluralaner for pest control | High efficacy with low mammalian toxicity |

| Agrochemical | Development of selective insecticides | Reduced environmental impact |

作用機序

The mechanism of action of 2-amino-N-(2-fluoroethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substituents | Key Structural Features |

|---|---|---|---|---|

| 2-Amino-N-(2-fluoroethyl)acetamide HCl | C₄H₉ClFN₂O | ~156.58 | 1 (2-fluoroethyl) | Aliphatic fluoroethyl group |

| 2-Amino-N-(2,2-difluoroethyl)acetamide HCl | C₄H₉ClF₂N₂O | 174.58 | 2 (2,2-difluoroethyl) | Increased fluorine substitution |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl | C₄H₈ClF₃N₂O | 192.57 | 3 (2,2,2-trifluoroethyl) | Highly fluorinated ethyl group |

| FPL 13950 (Diphenylethyl analog) | C₁₆H₁₉ClN₂O | 290.79 | 0 | Bulky diphenylethyl substituent |

| Remacemide HCl | C₁₇H₂₁ClN₂O | 304.82 | 0 | Diphenylethyl group with methyl |

| 2-Amino-N-(3-cyanophenyl)acetamide HCl | C₁₀H₁₄ClN₃O | 227.70 | 0 | Aromatic cyano-substituted phenyl |

Key Observations :

- Fluorination Effects : Increasing fluorine atoms (1 → 3) correlate with higher molecular weights and lipophilicity, which may improve blood-brain barrier (BBB) penetration .

- Structural Bulk : FPL 13950 and remacemide feature bulky aromatic groups, contrasting with the aliphatic fluoroethyl chain in the target compound .

Pharmacological and Functional Comparisons

Fluorinated Ethyl Analogs

- 2-Amino-N-(2,2-difluoroethyl)acetamide HCl: Synthesized via dehydrochlorination and amide formation, this compound’s additional fluorine may enhance metabolic stability compared to the mono-fluoro target .

Aromatic Substituted Analogs

- FPL 13950 : Demonstrates neuroprotective and anticonvulsant effects in rodent models, acting as a weak NMDA receptor antagonist. Its diphenylethyl group facilitates receptor binding but may limit BBB penetration compared to fluoroethyl analogs .

- Remacemide HCl : A clinical-stage anticonvulsant, it metabolizes into an active amine (FPL 12495) with improved brain uptake. The diphenylethyl group’s bulkiness contrasts with the target compound’s compact structure .

- 2-Amino-N-(3-cyanophenyl)acetamide HCl: Part of dual inhibitor syntheses, its aromatic cyano group enables π-π interactions in enzyme binding, differing from the aliphatic interactions of fluoroethyl analogs .

Critical Findings and Implications

The trifluoroethyl analog’s higher molecular weight (~192.57 g/mol) could limit bioavailability compared to the target compound .

Structural Bulk vs. Bioactivity: Bulky aromatic analogs (FPL 13950, remacemide) show pronounced neuropharmacological effects but may suffer from slower BBB penetration compared to compact fluoroethyl derivatives .

Synthetic Utility : Fluoroethyl analogs serve as versatile intermediates, while aromatic derivatives are optimized for target-specific interactions (e.g., NMDA antagonism) .

生物活性

2-Amino-N-(2-fluoroethyl)acetamide hydrochloride is a fluorinated organic compound with notable physicochemical properties that make it a subject of interest in biological research. Its unique structure, characterized by the presence of a fluorinated ethyl group, enhances its reactivity and potential interactions with biological macromolecules. This article explores its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C4H8ClF2N2O

- Molecular Weight : Approximately 156.5864 g/mol

- pH Buffering Range : 6-8.5, suitable for cell culture applications.

The compound's non-ionic buffering properties allow it to maintain physiological pH levels, which is critical for various biological assays and cell cultures.

Antifungal Properties

Research has indicated that compounds with similar structural motifs to this compound may exhibit antifungal activity. For instance, derivatives of acetamide have been screened for their effectiveness against Candida species and other fungi. While specific data on this compound's antifungal efficacy is limited, its structural characteristics suggest potential activity against fungal pathogens .

Cytotoxicity and Cancer Research

The compound's structural analogs have been investigated for their cytotoxic effects on cancer cells. In studies focusing on acetamide derivatives, compounds exhibiting similar functionalities were noted to have moderate to significant efficacy against human breast cancer cells, suggesting that this compound could potentially be explored for similar applications in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the fluorinated ethyl group may enhance its binding affinity to biological targets such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to desired biological outcomes such as inhibition of fungal growth or cytotoxic effects on cancer cells.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with tert-butyl (2-oxo-2-((2-fluoroethyl)amino)ethyl)carbamate.

- Reaction Conditions : The reaction is carried out in dioxane with the addition of hydrochloric acid to form the hydrochloride salt.

- Isolation : The product is isolated as an off-white solid after concentration under reduced pressure .

Case Studies and Research Findings

- Antifungal Screening : In a study involving a library of acetamide derivatives, compounds similar to this compound showed promising antifungal activity against various strains of Candida. The most effective compounds had minimum fungicidal concentrations (MFC) as low as 12.5 µg/mL .

- Cytotoxicity Assays : Compounds related to this structure have been tested against MCF-7 breast cancer cells, where they demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like Olaparib .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-(2-fluoroethyl)acetamide hydrochloride, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, reacting 2-fluoroethylamine with chloroacetyl chloride under controlled pH (e.g., using sodium bicarbonate to neutralize HCl byproducts) can yield the acetamide intermediate. Subsequent hydrochlorination with HCl gas in anhydrous ethanol generates the hydrochloride salt. Yield optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and temperature control (0–5°C for exothermic steps). Parallel purification via recrystallization (ethanol/water mixtures) improves purity . Low yields (<30%) may arise from competing hydrolysis; using aprotic solvents (e.g., acetonitrile) and molecular sieves to scavenge water can mitigate this .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : ¹H NMR confirms the fluoroethyl group (δ 4.5–5.0 ppm for CH₂F) and acetamide NH (δ 6.8–7.2 ppm). Discrepancies in integration ratios may arise from rotameric forms; variable-temperature NMR (e.g., 25–60°C) can average signals .

- FTIR : C=O stretch (~1650 cm⁻¹) and NH bend (~1550 cm⁻¹) confirm the amide bond. Overlapping peaks (e.g., C-F vs. C-Cl) are resolved using deuterated solvents or computational IR simulations .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ and fragments (e.g., loss of HCl at m/z 35.5). Contradictions between observed and theoretical masses require recalibration with internal standards .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months). Hydrolytic degradation is monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile). The hydrochloride salt is hygroscopic; storage in desiccators (silica gel) at −20°C in amber vials minimizes decomposition. Freeze-thaw cycles induce crystallinity changes; powder X-ray diffraction (PXRD) tracks polymorphic transitions .

Advanced Research Questions

Q. How does the fluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to chloroethyl analogs?

- Methodological Answer : The C-F bond’s higher electronegativity reduces nucleophilic attack rates compared to C-Cl. Kinetic studies (e.g., SN2 reactions with piperidine in DMSO) show 10–15× slower kinetics for fluoroethyl derivatives. Computational modeling (DFT at B3LYP/6-31G* level) reveals higher activation energy barriers due to fluorine’s electron-withdrawing effects. Contrast with chloroethyl analogs (e.g., 2-((2-chloroethyl)amino)ethanol hydrochloride) highlights fluorine’s role in steric and electronic modulation .

Q. What strategies address contradictory bioactivity data in cellular assays, such as inconsistent IC₅₀ values across studies?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., serum protein binding, pH variations). Normalize data using:

- Protein Binding Corrections : Equilibrium dialysis to measure free fraction; adjust IC₅₀ using Cheng-Prusoff equations for competitive binding .

- pH Control : Maintain physiological pH (7.4) with HEPES buffer to prevent protonation changes in the amine group.

- Metabolic Interference : Co-incubate with CYP450 inhibitors (e.g., 1-aminobenzotriazole) to isolate parent compound effects .

Q. How can computational methods streamline the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

- Methodological Answer :

- QSAR Models : Train models on logBB data (brain/blood concentration ratios) using descriptors like polar surface area (<90 Ų), ClogP (1–3), and hydrogen-bond donors (≤2).

- Molecular Dynamics (MD) : Simulate BBB traversal using lipid bilayer models (e.g., CHARMM-GUI). The fluoroethyl group’s lipophilicity improves partitioning, but excessive hydrophobicity (ClogP >3) reduces aqueous solubility .

- In Silico Toxicity Prediction : Use ADMET predictors (e.g., SwissADME) to flag hepatotoxic metabolites early in design .

Experimental Design Considerations

Q. What in vitro models best predict the compound’s pharmacokinetic behavior?

- Methodological Answer :

- Caco-2 Monolayers : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).

- Microsomal Stability : Incubate with liver microsomes (human/rat) + NADPH; quantify parent compound via LC-MS/MS. Half-life <30 min suggests rapid hepatic clearance.

- Plasma Protein Binding : Ultracentrifugation or ultrafiltration to measure unbound fraction; >90% binding may limit efficacy .

Q. How can reaction pathways be validated when intermediate isolation is challenging?

- Methodological Answer :

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks transient intermediates (e.g., iminium ions in amidation).

- Isotopic Labeling : Use ¹³C-labeled starting materials (e.g., ¹³C-chloroacetyl chloride) to confirm bond formation via ¹³C NMR .

- Quench Studies : Halt reactions at timed intervals; analyze quenched mixtures by GC-MS or MALDI-TOF for low-abundance species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。